1-(3-chlorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide
Overview
Description
1-(3-chlorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a methanesulfonamide group
Scientific Research Applications
Synthesis and Spectral Characterization
The synthesis and spectral characterization of compounds related to "1-(3-chlorophenyl)-N-(3-methylbenzyl)methanesulfonamide" involve detailed studies on their molecular structures and properties. For example, Srivastava et al. (2010) explored the synthesis, spectral characterization, and crystal structure of two polymorphs of o,o’-dichloro dibenzyl disulfide, a compound synthesized through air oxidation catalyzed by different selenides (Srivastava et al., 2010). This research contributes to understanding the chemical behavior and molecular interactions of chlorophenyl methanesulfonamide derivatives.
Molecular Structure Analysis
The crystallographic analysis of related compounds provides insights into their molecular conformation, bonding patterns, and potential reactivity. Gowda et al. (2007) conducted a structural analysis of N-(2,3-dichlorophenyl)methanesulfonamide, revealing the syn conformation of the N—H bond to chloro substituents and highlighting differences in bond and torsion angles compared to similar molecules (Gowda, Foro, & Fuess, 2007). Such studies are crucial for understanding how subtle changes in molecular structure can influence the overall properties and functionalities of these compounds.
Potential Biological Activities
While focusing on the structural and synthesis aspects, it's also essential to consider the broader applications, including potential biological activities. Research on derivatives of methanesulfonamide, such as studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides by Kondo et al. (2000), highlights the chemoselectivity of these compounds, which may be relevant for biological applications (Kondo et al., 2000).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide typically involves the reaction of 3-chlorobenzene with 3-methylbenzylamine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often involving a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-12-4-2-5-13(8-12)10-17-20(18,19)11-14-6-3-7-15(16)9-14/h2-9,17H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYKDCDGJYLMKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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